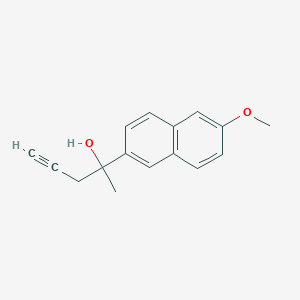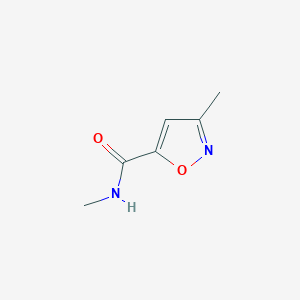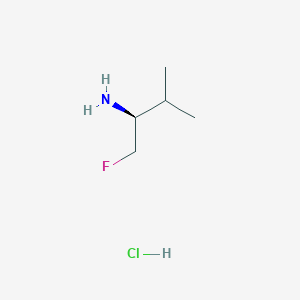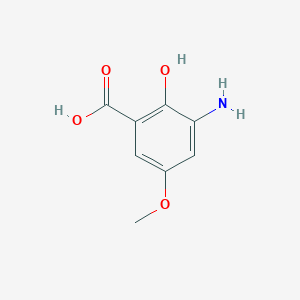![molecular formula C13H19ClFNO B11926595 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride is a chemical compound with the molecular formula C13H19ClFNO It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both benzyloxy and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride and fluorinating agents. One common method includes the following steps:
Formation of the Benzyloxy Group: Reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy derivative.
Fluorination: Introducing the fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrochloride Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group or to alter the piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a catalyst.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction can yield piperidine derivatives without the benzyloxy group.
Substitution: Substitution reactions can produce various fluorinated or non-fluorinated derivatives.
Scientific Research Applications
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the fluorine atom can enhance metabolic stability and bioavailability. The compound may modulate signaling pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: Lacks the benzyloxy group, making it less hydrophobic.
4-Benzyloxypiperidine: Lacks the fluorine atom, potentially affecting its metabolic stability.
4-[(Methoxy)methyl]-4-fluoropiperidine: Similar structure but with a methoxy group instead of benzyloxy, which may alter its chemical reactivity and biological activity.
Uniqueness
4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride is unique due to the combination of the benzyloxy and fluorine substituents, which confer distinct chemical and biological properties. This dual substitution can enhance its binding affinity, metabolic stability, and overall efficacy in various applications.
Properties
Molecular Formula |
C13H19ClFNO |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
4-fluoro-4-(phenylmethoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13(6-8-15-9-7-13)11-16-10-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
InChI Key |
YUYLPUCNQAKIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(COCC2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)
![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)


![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)



![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)


![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)
